Cas no 1339128-40-3 (4-Isopropyltetrahydro-2H-pyran-4-OL)

4-Isopropyltetrahydro-2H-pyran-4-ol is a cyclic ether alcohol with a tetrahydropyran backbone substituted with an isopropyl group at the 4-position. This compound is of interest in synthetic organic chemistry due to its structural features, which combine both ether and alcohol functionalities, making it a versatile intermediate for further derivatization. The presence of the isopropyl group enhances steric and electronic properties, potentially influencing reactivity in selective transformations. Its stable tetrahydropyran ring structure offers utility in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The compound’s balanced polarity and moderate steric hindrance may facilitate its use in catalytic or stoichiometric reactions requiring controlled steric and electronic modulation.
4-Isopropyltetrahydro-2H-pyran-4-OL structure
1339128-40-3 structure
Product Name:4-Isopropyltetrahydro-2H-pyran-4-OL
CAS No:1339128-40-3
MF:C8H16O2
MW:144.211442947388
CID:2625059
PubChem ID:57762515
Update Time:2025-05-26

4-Isopropyltetrahydro-2H-pyran-4-OL Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL6889828
    • 1339128-40-3
    • DTXSID90727855
    • 4-(Propan-2-yl)oxan-4-ol
    • AKOS012522937
    • 4-ISOPROPYLTETRAHYDRO-2H-PYRAN-4-OL
    • 4-Isopropyltetrahydro-2H-pyran-4-OL
    • MDL: MFCD18296163
    • Inchi: 1S/C8H16O2/c1-7(2)8(9)3-5-10-6-4-8/h7,9H,3-6H2,1-2H3
    • InChI Key: XUWIXDMDHOHGHO-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)(C(C)C)O

Computed Properties

  • Exact Mass: 144.115029749Da
  • Monoisotopic Mass: 144.115029749Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 29.5Ų

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Additional information on 4-Isopropyltetrahydro-2H-pyran-4-OL

Introduction to 4-Isopropyltetrahydro-2H-pyran-4-OL (CAS No. 1339128-40-3) and Its Emerging Applications in Chemical Biology

The compound 4-Isopropyltetrahydro-2H-pyran-4-OL (CAS No. 1339128-40-3) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. As a derivative of tetrahydropyran, this alcohol-based structure exhibits unique stereochemical and electronic properties that make it a valuable scaffold for drug discovery and molecular design. The presence of the isopropyl substituent at the 4-position introduces steric and electronic modifications that can influence binding affinity, metabolic stability, and overall pharmacokinetic profiles, making it a compound of considerable interest to medicinal chemists.

In recent years, the exploration of heterocyclic compounds has gained substantial momentum due to their prevalence in bioactive natural products and synthetic drugs. Among these, tetrahydropyran derivatives have been increasingly studied for their ability to mimic the puckered conformation of carbohydrate moieties, which is often crucial for biological recognition processes. The 4-Isopropyltetrahydro-2H-pyran-4-OL structure, with its hydroxyl group at the 4-position, provides a versatile platform for further functionalization, enabling the synthesis of analogs with tailored biological activities.

One of the most compelling aspects of this compound is its potential role as a chiral building block in asymmetric synthesis. The isopropyl group introduces a stereocenter that can be exploited to construct enantiomerically enriched libraries, which are essential for developing enantioselective drugs that exhibit improved efficacy while minimizing side effects. This concept aligns with the growing emphasis on green chemistry and sustainable drug development practices, where stereochemically complex molecules are designed with precision to enhance both potency and selectivity.

Recent advances in computational chemistry have further illuminated the promise of 4-Isopropyltetrahydro-2H-pyran-4-OL. Molecular modeling studies indicate that this compound can interact effectively with a variety of biological targets, including enzymes and receptors involved in metabolic pathways. For instance, its ability to mimic carbohydrate structures suggests potential applications in inhibiting glycosidases or lectins, which are implicated in numerous diseases such as cancer and inflammatory disorders. By leveraging computational tools to predict binding modes and optimize interactions, researchers can rapidly design derivatives with enhanced target affinity.

The hydroxyl group at the 4-position also offers opportunities for further derivatization through esterification, etherification, or glycosylation reactions. These modifications can alter solubility profiles, improve oral bioavailability, or introduce specific recognition motifs required for targeted delivery systems. In particular, prodrugs based on tetrahydropyran scaffolds have shown promise in enhancing drug delivery across biological barriers, such as the blood-brain barrier or mucosal membranes. The isopropyl substituent may also contribute to metabolic stability by shielding reactive sites from enzymatic degradation.

From a synthetic perspective, 4-Isopropyltetrahydro-2H-pyran-4-OL serves as an excellent precursor for constructing more complex molecules via nucleophilic addition or cyclization reactions. Its strained ring system can be opened under mild conditions to introduce diverse functional groups at predictable positions. This reactivity makes it particularly useful for generating libraries of heterocyclic compounds for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive entities.

In clinical research circles, derivatives of tetrahydropyran have been explored for their potential therapeutic effects in neurological disorders due to their structural resemblance to neurotrophic factors or neurotransmitter analogs. While 4-Isopropyltetrahydro-2H-pyran-4-OL itself may not be directly tested in humans yet, its structural features suggest it could serve as an intermediate in the synthesis of next-generation neuroprotective agents or anti-inflammatory drugs. The compound’s ability to cross cell membranes efficiently could also make it valuable in topical formulations designed for dermal or mucosal applications.

The growing interest in natural product-inspired drug design has further highlighted the significance of tetrahydropyran derivatives like 4-Isopropyltetrahydro-2H-pyran-4-OL. Many commercially successful drugs incorporate carbohydrate-like moieties into their structures to enhance binding interactions with biological targets. By studying compounds such as this one—whose origins lie in synthetic chemistry but mimic natural scaffolds—the pharmaceutical industry continues to refine strategies for creating molecules that are both biologically active and pharmacologically favorable.

Future research directions may focus on exploring the pharmacological profile of 4-isopropyltetrahydro-[pyran]-[ol] more systematically through preclinical studies. Investigating its interactions with specific enzymes or receptors could reveal novel mechanisms of action that warrant further development efforts. Additionally, green chemistry approaches may be employed to optimize synthetic routes toward this compound while minimizing environmental impact—a critical consideration given increasing regulatory pressures on chemical manufacturing processes worldwide.

In conclusion,[CAS No.]1339128[40]3 represents an intriguing molecule with broad applications across chemical biology pharmaceutical research . Its unique structural features , including the [isopropyl] substituent , make it an attractive scaffold for designing new therapeutic agents . As computational methods improve , so too will our ability predict how such compounds behave within biological systems , ultimately accelerating discovery cycles . For now , though , [this compound] remains an exciting subject worthy continued investigation by both academic researchers industrial scientists alike .

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